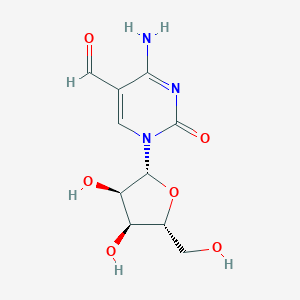
5-Formylcytidin
Übersicht
Beschreibung
5-Formylcytidine (f5C) is a nucleobase analogue that is cytosine in which the hydrogen at position 5 is replaced by a formyl group . It is one of the epigenetic nucleotides in tRNA and plays a crucial role in gene expression regulation . Despite its importance, little is known about its exact amount and position .
Synthesis Analysis
In mammalian mitochondria, the translation of the AUA codon is supported by 5-formylcytidine (f5C) modification in the mitochondrial methionine tRNA anticodon. The 5-formylation is initiated by NSUN3 methylase .
Molecular Structure Analysis
5-Formylcytidine has a molecular formula of C10H13N3O6 and a molecular weight of 271.23 g/mol . It is functionally related to cytosine .
Chemical Reactions Analysis
The chemical labeling of 5-formylcytidine (f5C) RNA was initiated with the use of triphenyl phosphonium ylide under light irradiation, making it possible to detect trace amounts of f5C in cell lysates .
Physical And Chemical Properties Analysis
5-Formylcytidine has a molecular weight of 271.23 g/mol, an XLogP3 of -2.2, a hydrogen bond donor count of 4, and a hydrogen bond acceptor count of 6 .
Wissenschaftliche Forschungsanwendungen
Sequenzierung in Abhängigkeit vom Protonierungsgrad in RNA
5fC spielt aufgrund seines Vorkommens in nicht-codierenden RNAs eine entscheidende Rolle bei der Regulation der Translation und bei Krankheiten. Eine sequenzierungsreaktion in Abhängigkeit vom Protonierungsgrad wurde entwickelt, um 5fC in RNA nachzuweisen. Diese Methode untersucht, wie die Protonierung in Kombination mit elektronenziehenden Substituenten die Energien von Molekülorbitalen verändert und die Reduktion modifizierter Cytidinnukleoside erleichtert . Diese Technik ist besonders nützlich für die Charakterisierung von pathogenem Verlust und exogener Rettung von NSUN3-abhängigem 5fC innerhalb der Wobble-Base der humanen mitochondrialen tRNA .
Strukturelle Einblicke in RNA-Duplexe
5fC wurde als natürliches Nukleotid in der mitochondrialen tRNA vieler Arten, einschließlich des Menschen, identifiziert. Es ist ein Oxidationsprodukt von 5-Methylcytidin (m5C) über 5-Hydroxymethylcytidin (hm5C) in der Gesamt-RNA von Säugetierzellen. Die Forschung zu den Basenpaarungs- und Struktur-Implikationen von 5fC in RNA-Duplexen liefert wertvolle Einblicke in die Stabilität und Funktion von RNA .
Modifizierung mitochondrialer tRNA
Die einzigartige posttranskriptionelle Modifizierung der humanen mitochondrialen Methionin-Transfer-RNA (hmtRNA^MetCAU) mit 5fC an der Wobble-Position-34 (f5C34) ist entscheidend für die Dekodierung von AUA- und AUG-Codons während sowohl der Peptidyl- als auch der Aminoacyl-Stelle des Ribosoms bei der Ketteninitiierung oder -elongation . Diese Modifikation trägt zur Struktur der Anticodon-Domäne der tRNA, ihren thermodynamischen Eigenschaften und ihrer Fähigkeit bei, Codons bei der translationalen Initiation und Elongation zu binden .
Charakterisierung und Behandlung von Krankheiten
Mutationen in Genen, die tRNAs mit 5fC-Modifikationen kodieren, können zu verheerenden Krankheiten führen. Die Fähigkeit, 5fC in RNA zu sequenzieren und nachzuweisen, ermöglicht die Charakterisierung dieser Mutationen und die Entwicklung gezielter Behandlungen. So können beispielsweise patienten-abgeleitete Modelle von 5fC-Mangel auf pathogenen Verlust und therapeutische Rettung überwacht werden .
Wirkmechanismus
Target of Action
5-Formylcytidine (5fC) is a prevalent and dynamically regulated epigenetic modification . It primarily targets deoxycytidines (dC) in the DNA of various cell types, including stem cells and different somatic cell types . The role of 5fC is crucial in various biological processes, including the epigenetic programming of cells .
Mode of Action
The mode of action of 5fC involves a series of transformations. Initially, methylation of deoxycytidines (dC) to 5-methyl-dC (mdC) occurs, followed by oxidation to 5-hydroxymethyl-dC (hmdC), 5-formyl-dC (fdC), and 5-carboxy-dC (cadC) . One of the pathways involves the Tdg-independent deformylation of fdC directly to dC . This process is believed to occur without the formation of DNA strand breaks , which are known to cause genome instability .
Biochemical Pathways
The biochemical pathways affected by 5fC involve a chemical intra-genetic control circle established by the transformation of fdC and cadC back to dC . This process controls the transcriptional activity of genes . The deformylation reaction, which is part of this pathway, is still under investigation to determine its extent in various cell types and whether it is influenced by replication .
Pharmacokinetics
It is known that 5fc is a dynamically regulated modification, suggesting that it may have specific pharmacokinetic properties that allow it to be regulated in response to various biological signals .
Result of Action
The result of the action of 5fC is the deformylation of fdC to dC . This process is crucial in the epigenetic programming of cells . It has been shown to occur in stem cells and various somatic cell types . The deformylation of 5fC to dC is believed to occur without causing DNA strand breaks , which are known to cause genome instability .
Action Environment
The action of 5fC is influenced by the cellular environment. For instance, the deformylation reaction is influenced by replication . Furthermore, the action of 5fC can be studied in different somatic cell types originating from healthy and cancer tissue . The influence of other environmental factors on the action, efficacy, and stability of 5fC is still under investigation.
Safety and Hazards
When handling 5-Formylcytidine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5fC is involved in the decoding of the AUA codon during protein synthesis . The biogenesis of 5fC is initiated by S-adenosylmethionine (AdoMet)-dependent methylation catalyzed by NSUN3, a putative methyltransferase in mitochondria . This process forms 5-methylcytidine (m5C) at position 34 (m5C34) on mt-tRNAMet, which initiates 5fC biogenesis .
Cellular Effects
5fC has significant effects on various types of cells and cellular processes. NSUN3-knockout cells show a strong reduction in mitochondrial protein synthesis and reduced oxygen consumption, leading to deficient mitochondrial activity . This indicates that 5fC plays a vital role in maintaining cellular function and metabolism.
Molecular Mechanism
The molecular mechanism of 5fC involves its interaction with various biomolecules. For instance, it interacts with NSUN3 during its biogenesis . Furthermore, 5fC and 5-carboxycytidine (5caC) are highlighted as reactive species when protonation combined with electron-withdrawing substituents alters the molecular orbital energies and reduction of modified cytidine nucleosides .
Temporal Effects in Laboratory Settings
The effects of 5fC can change over time in laboratory settings. Traditional experimental methods for 5fC detection are often laborious and time-consuming, limiting their ability to map 5fC sites across the transcriptome comprehensively .
Metabolic Pathways
5fC is involved in several metabolic pathways. During the setting process of 5fC on the transcriptome, C34 (position 34 of the mammalian mitochondrial methionine transfer RNA) is methylated to form 5-methylcytosine (m5C) under the catalysis of NSUN (NOL1/NOP2/sun domain) RNA methyltransferase .
Subcellular Localization
5fC is primarily localized in the mitochondria, where it plays a crucial role in the decoding of the AUA codon during protein synthesis . Its presence in the mitochondria suggests that it may be directed to this specific compartment through certain targeting signals or post-translational modifications.
Eigenschaften
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O6/c11-8-4(2-14)1-13(10(18)12-8)9-7(17)6(16)5(3-15)19-9/h1-2,5-7,9,15-17H,3H2,(H2,11,12,18)/t5-,6-,7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMSXKMNYAHJMU-JXOAFFINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164035 | |
| Record name | 5-Formylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148608-53-1 | |
| Record name | 5-Formylcytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148608531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Formylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 5-formylcytidine (f5C) and what makes it unique?
A1: 5-Formylcytidine (f5C) is a modified nucleoside found in RNA. It's unique because it arises from the oxidation of 5-methylcytidine (m5C) via 5-hydroxymethylcytidine (hm5C) []. This positions f5C within a network of cytosine modifications potentially involved in epigenetic regulation similar to what’s seen in DNA [].
Q2: How does f5C influence RNA structure?
A2: The presence of f5C in RNA duplexes can increase thermal stability and enhance base pairing specificity []. Structurally, the 5-formyl group lies in the same plane as the cytosine base, forming an intra-residue hydrogen bond with the amino group at the N4 position []. This modification enhances base stacking with neighboring bases without significantly disrupting the overall RNA structure [].
Q3: Does f5C play a role in diseases?
A4: Research suggests a link between defects in tRNA modifications, including f5C, and mitochondrial diseases. For example, defective modification with a related modification (τm5U) in human mitochondrial tRNA(Leu)(UUR) is associated with MELAS (mitochondrial encephalomyopathies, encephalopathy, lactic acidosis, and stroke-like episodes) []. Similarly, defects in τm5s2U modification in tRNA(Lys) are linked to MERRF (myoclonus epilepsy associated with ragged-red fibers) []. While these diseases are not directly linked to f5C, they highlight the critical importance of accurate tRNA modification for mitochondrial function and human health.
Q4: How is f5C detected and sequenced?
A4: Several methods have been developed for f5C detection and sequencing:
- f5C-seq: This transcriptome-wide mapping technique utilizes pyridine borane to reduce f5C to 5,6-dihydrouracil, inducing a C-to-T transition during PCR for single-base resolution detection [].
- Protonation-Dependent Sequencing: This method enhances the reactivity of f5C and 5-carboxycytidine (5caC) towards reduction, enabling their detection in RNA [, ]. It has been used to study 5fC deficiency in a patient-derived model, monitoring the loss and rescue of NSUN3-dependent 5fC in mitochondrial tRNAMet [, ].
- Photo-Facilitated Detection and Sequencing: This approach utilizes a modification-specific functionalization with a semi-stabilized ylide for selective labeling of f5C. The resulting cyclization product, 4,5-pyridin-2-amine-cytidine (paC), emits fluorescence, enabling sensitive detection and single-base resolution sequencing [].
- Radical Transfer Dissociation (RTD): This mass spectrometry technique facilitates de novo characterization of RNA modifications, including labile ones like 5-hydroxymethylcytidine and f5C, by inducing specific fragmentation patterns [].
Q5: Are there computational tools for studying f5C?
A6: Yes, f5C-finder is an explainable ensemble biological language model that predicts f5C modifications on mRNA []. It uses multi-head attention mechanisms and combines five different feature extraction methods, achieving high accuracy in identifying f5C sites.
Q6: What is the biological significance of f5C?
A6: While research is ongoing, f5C is thought to play several key roles:
- Mitochondrial Translation: The presence of f5C in mitochondrial tRNA is essential for decoding AUA as methionine, ensuring the correct synthesis of mitochondrial proteins [, ].
- Regulation of Gene Expression: Similar to its DNA counterpart, f5C in RNA is implicated in gene expression control, though the mechanisms are still being investigated [, , ].
- Response to Cellular Stress: Studies show that f5C levels, along with other RNA modifications, can change in response to cellular stress such as heat shock, glucose starvation, and oxidative stress, suggesting a potential role in the cellular stress response [, ].
Q7: Can f5C be chemically modulated?
A8: Yes, chemical approaches for modulating f5C are being developed. For instance, malononitrile and pyridine boranes can manipulate the folding, small molecule binding, and enzyme recognition of f5C-containing RNAs []. This approach holds promise for controlling gene expression via CRISPR-based systems and other applications [].
Q8: Are there alternative modifications to f5C in tRNA?
A9: Yes, other modifications can occur at the wobble position of tRNAs, impacting codon recognition. In Drosophila melanogaster mitochondria, both unmodified cytosine and f5C can recognize adenine at the third codon position, demonstrating flexibility in the decoding mechanism []. Additionally, the presence of taurinomethyluridine (τm5U) at the wobble position of tRNA(Leu)(UUR) and tRNA(Trp) in animal mitochondria highlights the diversity of modifications influencing codon recognition [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



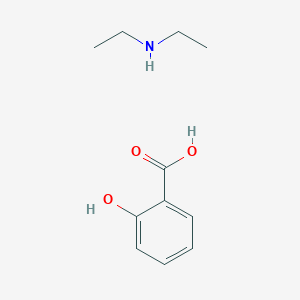
![[Lys5,MeLeu9,Nle10]-NKA(4-10)](/img/structure/B109922.png)
![Potassium;2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B109932.png)

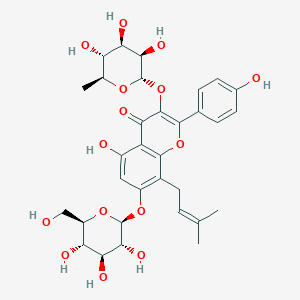
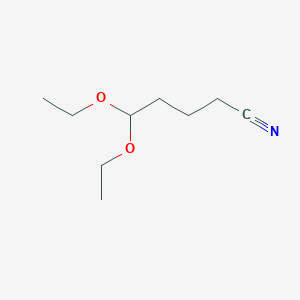
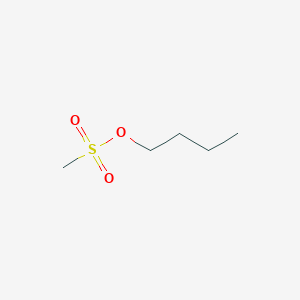
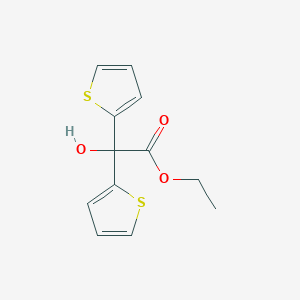

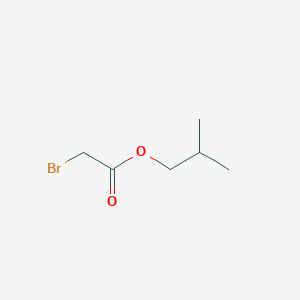

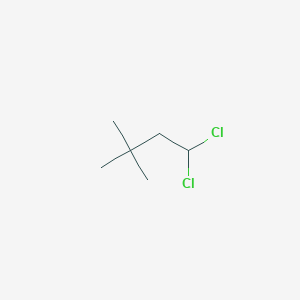
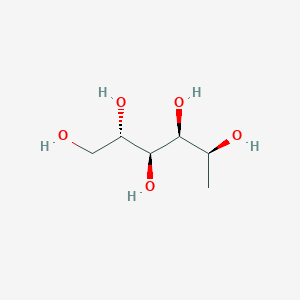
![(2S,3S,4S,5R,6S)-6-[2-(2-ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxy-oxane-2-carboxylic Acid](/img/structure/B109976.png)